N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on the crystal structure of similar compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been conducted to understand their molecular arrangement and interactions. These studies involve X-ray diffraction and spectral analysis to determine the compound's crystalline structure and stability, which is crucial for understanding its physical and chemical properties (Sharma et al., 2016).
Synthesis and Characterization
There has been significant research into the synthesis and characterization of various derivatives of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. This includes studies on the synthesis routes, characterization through IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, and antimicrobial evaluation of these compounds (Talupur et al., 2021).
Antimicrobial Evaluation
Several studies focus on the antimicrobial properties of related compounds. This involves evaluating their effectiveness against various bacterial and fungal strains, which is essential for potential applications in treating infections or in developing new antibiotics (Jadhav et al., 2017).
Anticancer and Antitumor Activities
Research into the anticancer and antitumor activities of similar compounds is another significant application. This involves synthesizing and testing various derivatives for their effectiveness against different cancer cell lines, providing insights into potential therapeutic applications (Salahuddin et al., 2014).
Liquid Crystal Architectures
There is also research exploring the use of oxadiazole and thiophene modifications in liquid crystal architectures. This involves studying the structural modifications and their impact on the liquid crystal behavior, which has implications in materials science and display technologies (Zafiropoulos et al., 2008).
Mechanism of Action
Target of Action
Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene derivatives that this compound likely interacts with its targets in a manner that modulates their function .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Given the therapeutic properties of thiophene derivatives, it can be inferred that this compound likely has a range of effects at the molecular and cellular level .
Action Environment
The solubility of thiophene in various solvents suggests that the compound’s action could potentially be influenced by the chemical environment .
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFXWUHENINGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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